3-Trifluoromethoxy-N-(trimethylsiliyl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis
The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Scientific Research Applications
The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It’s known for its high electronegativity and increased stability and lipophilicity . Here are some general applications of compounds containing the trifluoromethoxy group:
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Pharmaceutical Chemistry
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
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Agrochemical Research
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Synthesis of Other Compounds
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Research Tool in Chemistry
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Development of New Pharmaceuticals
- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
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Development of New Pesticides
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Chemical Synthesis
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Bioactive Substituent
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Fluorine-Containing Compounds
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Pesticides
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Voltage-Gated Sodium Channel (vgSCh) Modulator
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Insect Growth Regulant (IGR)
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethoxy)-N-trimethylsilylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXSJXKYFOXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine |
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